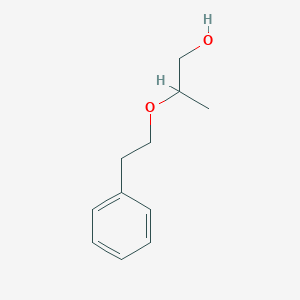

2-(2-Phenylethoxy)propan-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-phenylethoxy)propan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O2/c1-10(9-12)13-8-7-11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFDCOTSKXUXSCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)OCCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Pathways of 2 2 Phenylethoxy Propan 1 Ol and Analogues

Reactivity of the Primary Alcohol Functionality

The primary alcohol group (–CH₂OH) is a versatile functional group that can undergo oxidation, dehydration, esterification, and etherification reactions. Its reactivity is centered around the C-O and O-H bonds.

Oxidative Transformations and Reaction Kinetics

The primary alcohol in 2-(2-phenylethoxy)propan-1-ol can be oxidized to form either an aldehyde or a carboxylic acid, depending on the chosen reagent and reaction conditions. libretexts.orgbyjus.com

Partial Oxidation to Aldehyde : The use of mild oxidizing agents or carefully controlled conditions, such as employing an excess of the alcohol and distilling the aldehyde as it forms, can selectively yield 2-(2-phenylethoxy)propanal. libretexts.org This prevents further oxidation. Common reagents for this transformation include pyridinium (B92312) chlorochromate (PCC).

Full Oxidation to Carboxylic Acid : Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇) in the presence of a strong acid like sulfuric acid, will oxidize the primary alcohol completely to 2-(2-phenylethoxy)propanoic acid. wikipedia.orglibretexts.org This process typically involves heating the reaction mixture under reflux to ensure the reaction goes to completion. libretexts.org The reaction proceeds via the intermediate aldehyde, which is then rapidly oxidized further. wikipedia.org

Kinetic studies on the oxidation of various primary alcohols have shown that the reaction is typically first-order with respect to both the alcohol and the oxidizing agent. tsijournals.comoup.com The rate-determining step is often the cleavage of the α-C-H bond, which is supported by significant primary kinetic isotope effects. tsijournals.comcore.ac.uk The reaction rate can also be influenced by the solvent and the presence of acid catalysts. oup.com

| Oxidizing Agent | Reaction Conditions | Primary Product |

|---|---|---|

| Pyridinium chlorochromate (PCC) | Anhydrous solvent (e.g., CH₂Cl₂) | 2-(2-Phenylethoxy)propanal (Aldehyde) |

| Potassium dichromate (K₂Cr₂O₇) / H₂SO₄ | Heat under reflux, excess oxidant | 2-(2-Phenylethoxy)propanoic acid (Carboxylic Acid) |

| Potassium permanganate (KMnO₄) | Basic, then acidic workup | 2-(2-Phenylethoxy)propanoic acid (Carboxylic Acid) |

| TEMPO / NaOCl | Phase-transfer conditions | 2-(2-Phenylethoxy)propanoic acid (Carboxylic Acid) nih.gov |

Dehydration and Elimination Reaction Pathways

The dehydration of this compound involves the elimination of a water molecule to form an alkene. As a primary alcohol, this transformation proceeds through an E2 (bimolecular elimination) mechanism. libretexts.orglibretexts.orgchemistrysteps.com This pathway is favored because the formation of a highly unstable primary carbocation, which would be required for an E1 mechanism, is energetically unfavorable. chemistrysteps.comucalgary.ca

The mechanism involves three main steps:

Protonation of the Hydroxyl Group : The alcohol's hydroxyl group is protonated by a strong acid catalyst (e.g., concentrated H₂SO₄ or H₃PO₄), converting it into a good leaving group (an alkyloxonium ion, –OH₂⁺). byjus.com

Concerted Elimination : A base (such as the conjugate base of the acid, HSO₄⁻, or a water molecule) abstracts a proton from the adjacent carbon (the β-carbon) at the same time as the C-O bond breaks and the alkyloxonium ion departs as a water molecule. libretexts.orglibretexts.org

Alkene Formation : This concerted process results in the formation of a double bond, yielding 2-(2-phenylethoxy)prop-1-ene.

High temperatures (typically 170-180°C for primary alcohols) are required to drive this reaction. libretexts.org

| Dehydrating Agent/Catalyst | Typical Conditions | Mechanism |

|---|---|---|

| Concentrated Sulfuric Acid (H₂SO₄) | High Temperature (~180°C) | E2 chemistrysteps.com |

| Concentrated Phosphoric Acid (H₃PO₄) | High Temperature | E2 chemistrysteps.com |

| Phosphorus Oxychloride (POCl₃) / Pyridine | Milder conditions than strong acid | E2 chemistrysteps.com |

| Aluminium Oxide (Al₂O₃) | Vapor phase, high temperature | E2 |

Esterification and Etherification Reactions

Esterification : The primary alcohol of this compound can react with a carboxylic acid in the presence of an acid catalyst to form an ester. This reversible reaction is known as the Fischer esterification. masterorganicchemistry.com The mechanism involves the protonation of the carboxylic acid's carbonyl group, followed by nucleophilic attack by the alcohol, proton transfer, and subsequent elimination of water to form the ester. byjus.comchemguide.co.uk To favor the formation of the ester, the equilibrium can be shifted by using an excess of the alcohol or by removing water as it is formed. masterorganicchemistry.com

Kinetic studies of the esterification of analogous alcohols like 2-propanol with various carboxylic acids show that the reaction follows second-order kinetics. jptcp.comjchr.org The reaction rate is influenced by temperature, catalyst concentration, and the molar ratio of the reactants. jchr.org

| Alcohol | Carboxylic Acid | Catalyst | Activation Energy (Eact) |

|---|---|---|---|

| 2-Propanol | Acetic Acid | Amberlyst 15 | 64.0 kJ/mol researchgate.net |

| 2-Propanol | Palm Fatty Acids | Methanesulfonic Acid | 64 kJ/mol ucr.ac.cr |

Etherification : An ether can be formed from the primary alcohol via the Williamson ether synthesis. wikipedia.org This reaction involves a two-step process:

Alkoxide Formation : The alcohol is first deprotonated by a strong base, such as sodium hydride (NaH), to form a potent nucleophile, the corresponding alkoxide. masterorganicchemistry.comjk-sci.com

Nucleophilic Substitution : The alkoxide then displaces a halide or another good leaving group from a primary alkyl halide in an Sₙ2 reaction to form the new ether. wikipedia.orgmasterorganicchemistry.combyjus.com

This method is highly efficient for primary alcohols, as the Sₙ2 mechanism is favored and competing elimination reactions are minimized. chemistrytalk.org

Reactivity of the Phenylethoxy Moiety

The phenylethoxy portion of the molecule contains a stable aromatic ring and an ether linkage, both of which can undergo specific chemical transformations.

Aromatic Ring Functionalization (e.g., Catalytic Hydrogenation)

The benzene (B151609) ring of the phenylethoxy group is susceptible to electrophilic aromatic substitution (SₑAr) but is generally resistant to reactions that would disrupt its aromaticity. wikipedia.orgmasterorganicchemistry.com The alkoxy group (–OR) is an activating, ortho-, para-directing group, meaning it will direct incoming electrophiles to the positions ortho and para to the point of attachment. lkouniv.ac.in Key SₑAr reactions include:

Halogenation : Introduction of a halogen (e.g., Br₂, Cl₂) with a Lewis acid catalyst.

Nitration : Reaction with a mixture of nitric acid and sulfuric acid to add a nitro group (–NO₂).

Sulfonation : Reaction with fuming sulfuric acid to add a sulfonic acid group (–SO₃H).

Friedel-Crafts Alkylation/Acylation : Introduction of an alkyl or acyl group using an alkyl/acyl halide and a Lewis acid catalyst.

Catalytic Hydrogenation : The aromatic ring can be reduced to a cyclohexane (B81311) ring under forcing conditions. While typical alkene double bonds can be hydrogenated under mild conditions in the presence of an aromatic ring, the reduction of the benzene ring requires more vigorous conditions. libretexts.org This typically involves high pressures of hydrogen gas and catalysts such as platinum, rhodium, or ruthenium. libretexts.orgliverpool.ac.uk Ruthenium and rhodium-based catalysts are particularly effective for the hydrogenation of aromatic systems. rsc.org

| Catalyst | Typical Conditions | Selectivity |

|---|---|---|

| Rhodium on Carbon (Rh/C) | H₂ (High Pressure), Room Temp. | High activity for arene hydrogenation libretexts.org |

| Platinum(IV) Oxide (PtO₂) | H₂ (High Pressure), Acetic Acid | Effective but can require forcing conditions |

| Ruthenium (Ru) Nanoparticles | H₂ (20-50 bar), 30-80°C | Efficient for polycyclic aromatics, selective rsc.org |

| Nickel (Ni) | H₂ (High Pressure & Temp.) | Can catalyze both hydrogenation and hydrogenolysis acs.org |

Side-Chain Transformations and Cleavage Mechanisms

The ether linkage (C-O-C) in the phenylethoxy side chain is generally stable but can be cleaved under specific, often harsh, conditions. wikipedia.org

Acid-Catalyzed Cleavage : Strong acids, particularly hydrogen halides like HI and HBr, can cleave ethers. masterorganicchemistry.com The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. For an ether with a primary and a secondary carbon, like this compound, the cleavage would likely follow an Sₙ2 mechanism, with the halide attacking the less sterically hindered carbon (the ethyl group carbon). youtube.com

Reductive Cleavage (Hydrogenolysis) : The C-O ether bond, particularly in aryl ethers, can be cleaved via hydrogenolysis. This reaction involves hydrogen gas and a metal catalyst, such as nickel or palladium. acs.org This is a key step in lignin (B12514952) valorization, where cleavage of aryl ether linkages is crucial. Heterogeneous nickel catalysts have been developed for the hydrogenolysis of aryl ethers without reducing the aromatic ring itself. acs.org

Oxidative Cleavage : Certain powerful oxidative systems can also cleave ether linkages. For example, fungal peroxygenases have been shown to cleave various ethers, including alkyl and benzyl (B1604629) ethers, through an oxidative mechanism. nih.gov

Computational Chemistry and Theoretical Investigations of Reaction Mechanisms

The elucidation of complex chemical reaction mechanisms at a molecular level is greatly enhanced by computational chemistry. For molecules like this compound and its analogues, theoretical investigations provide invaluable insights into the energetic landscapes of potential reaction pathways, the structures of transient intermediates, and the geometries of transition states. These computational approaches are particularly crucial for understanding reactions that are difficult to study experimentally, such as gas-phase eliminations or reactions involving short-lived species. By employing sophisticated quantum mechanical models, researchers can predict and rationalize chemical reactivity, offering a powerful complement to experimental studies.

Density Functional Theory (DFT) and Ab Initio Studies of Transition States

At the heart of understanding chemical reactivity lies the characterization of transition states, the fleeting molecular configurations that represent the energy maxima along a reaction coordinate. Both Density Functional Theory (DFT) and ab initio methods are powerful computational tools used to probe the geometries and energies of these critical structures.

DFT methods, such as B3LYP and MPW1PW91, have been successfully applied to investigate the transition states of elimination reactions in compounds structurally related to this compound. For instance, studies on the gas-phase elimination of 2-hydroxyalkylbenzenes have revealed that these reactions can proceed through different mechanistic pathways, each with a distinct transition state structure researchgate.net. One common pathway involves a six-membered cyclic transition state leading to the formation of toluene (B28343) and a corresponding carbonyl compound. Another pathway proceeds via a more constrained four-membered cyclic transition state, resulting in the production of water and an unsaturated aromatic hydrocarbon researchgate.net.

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameterization, provide a rigorous approach to studying transition states. High-level ab initio calculations, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) methods, offer a high degree of accuracy in determining the electronic structure and energies of molecules researchgate.netuniversityofgalway.ie. For example, in the study of the thermal decomposition of 2-phenylethanol (B73330), a close analogue of the phenylethoxy moiety in this compound, ab initio methods have been used to map out the potential energy surface and identify the preferred reaction channels, which include a six-membered cyclic rearrangement and a dehydration reaction to form styrene (B11656) researchgate.net.

The choice of the functional and basis set in these calculations is critical for obtaining accurate results. For instance, the B3LYP functional paired with a 6-31G(d) basis set has been a common choice for optimizing the geometries of stationary points in the study of glycol ethers researchgate.net. For more accurate energy calculations, higher-level methods like CCSD(T) with larger basis sets are often employed researchgate.net. The table below summarizes some of the computational methods and basis sets used in the study of related compounds.

| Method | Basis Set | Application | Reference |

| B3LYP | 6-31G(d,p) | Geometry optimization and frequency calculations of 2-hydroxyalkylbenzenes. | researchgate.net |

| MP2 | 6-31G(d,p) | Calculation of kinetic and thermodynamic parameters for elimination reactions. | researchgate.net |

| CBS-QB3 | High-accuracy energy calculations for the thermal decomposition of 2-phenylethanol. | researchgate.net | |

| M06-2X | cc-pVTZ | Optimization of stationary points for reactions of propanol (B110389) with radicals. | researchgate.net |

| CCSD(T) | CBS | Refinement of electronic energies for reactions of propanol. | researchgate.net |

These computational studies not only predict the structure of the transition state but also provide information about the electronic nature of the reaction. Analysis of the charge distribution in the transition state can reveal whether the reaction proceeds through a concerted, synchronous, or asynchronous mechanism and can help explain the influence of substituents on the reaction rate researchgate.net.

Prediction of Kinetic and Thermodynamic Parameters for Elimination Reactions

A significant advantage of computational chemistry is its ability to predict key kinetic and thermodynamic parameters that govern a chemical reaction. These parameters, including activation energy (Ea), enthalpy of activation (ΔH‡), entropy of activation (ΔS‡), and Gibbs free energy of activation (ΔG‡), are crucial for understanding reaction rates and feasibility.

For elimination reactions of alcohols and ethers, computational methods can be used to calculate the energy barrier that must be overcome for the reaction to proceed. Theoretical calculations on the pyrolysis of 3-anilino-1-propanol (B1268279) derivatives, for example, have been used to support proposed reaction mechanisms by providing calculated activation parameters that are in good agreement with experimental data.

The kinetic parameters for the gas-phase elimination of 2-hydroxyalkylbenzenes have been theoretically determined using various levels of theory researchgate.net. The results from methods like MP2/6-31G(d,p) and MPW1PW91/6-31++G(d,p) have shown good agreement with experimental kinetic and thermodynamic data for the formation of toluene and the corresponding carbonyl compounds researchgate.net. The calculated activation energies and pre-exponential factors (A) from these studies provide a quantitative measure of the reaction kinetics.

The following table presents a hypothetical set of calculated kinetic and thermodynamic parameters for a generic elimination reaction of an alcohol, illustrating the type of data that can be obtained from computational studies.

| Parameter | Value (kJ/mol) | Description |

| Activation Energy (Ea) | 150 | The minimum energy required to initiate the reaction. |

| Enthalpy of Activation (ΔH‡) | 145 | The change in enthalpy in going from reactants to the transition state. |

| Gibbs Free Energy of Activation (ΔG‡) | 130 | The change in Gibbs free energy in going from reactants to the transition state; determines the reaction rate. |

| Enthalpy of Reaction (ΔHrxn) | -50 | The overall enthalpy change of the reaction (exothermic). |

| Gibbs Free Energy of Reaction (ΔGrxn) | -75 | The overall Gibbs free energy change of the reaction (spontaneous). |

It is important to note that the accuracy of these predicted parameters is highly dependent on the level of theory and the basis set used in the calculations. Therefore, it is common practice to benchmark the computational results against available experimental data for similar reactions to validate the chosen theoretical model researchgate.net.

Sophisticated Analytical Characterization Techniques for 2 2 Phenylethoxy Propan 1 Ol

Advanced Spectroscopic Methods for Molecular Structure Elucidation

Spectroscopic techniques provide detailed information about the molecular structure of 2-(2-Phenylethoxy)propan-1-ol by probing the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy : In the ¹H NMR spectrum of this compound, distinct signals would be expected for the protons in different chemical environments. The aromatic protons of the phenyl group would appear in the downfield region (typically δ 7.2-7.4 ppm). The protons of the ethoxy and propanol (B110389) moieties would resonate in the upfield region. For instance, the methyl protons (CH₃) would likely appear as a doublet, coupled to the adjacent methine proton. The methylene (B1212753) protons (CH₂) of the phenylethoxy group and the propanol backbone would exhibit complex splitting patterns due to coupling with neighboring protons. The hydroxyl proton (-OH) would typically appear as a broad singlet, and its chemical shift would be concentration and solvent dependent.

¹³C NMR Spectroscopy : The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms. For this compound, eleven distinct signals would be anticipated, corresponding to each carbon atom in the molecule. The aromatic carbons would have chemical shifts in the range of δ 125-140 ppm. The carbons of the aliphatic chain would be observed at higher field strengths. The chemical shifts of the carbons bonded to oxygen atoms (C-O) would be in the range of δ 60-80 ppm.

2D-NMR Spectroscopy : Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to establish connectivity between protons and carbons. COSY spectra would reveal proton-proton coupling networks, helping to assign the signals of the aliphatic chain. HSQC would correlate each proton signal with its directly attached carbon atom, confirming the assignments made from the ¹H and ¹³C NMR spectra.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed at m/z corresponding to its molecular weight (180.24 g/mol ). High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of the elemental formula (C₁₁H₁₆O₂).

Predicted mass spectrometry data for various adducts of this compound are presented in the table below. uni.lu

| Adduct | Predicted m/z |

| [M+H]⁺ | 181.12232 |

| [M+Na]⁺ | 203.10426 |

| [M-H]⁻ | 179.10776 |

| [M+NH₄]⁺ | 198.14886 |

| [M+K]⁺ | 219.07820 |

The fragmentation pattern observed in the mass spectrum would provide further structural information. Common fragmentation pathways for ethers and alcohols would be expected, such as cleavage of the C-O bonds and loss of small neutral molecules like water.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. The C-O stretching vibrations for the ether and alcohol functionalities would appear in the fingerprint region, typically between 1000-1300 cm⁻¹. The presence of the aromatic ring would be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

Ultraviolet-Visible (UV-Vis) Spectroscopy : UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The phenyl group in this compound contains a chromophore that absorbs UV light. The spectrum would be expected to show characteristic absorption bands around 250-270 nm, corresponding to the π→π* transitions of the aromatic ring.

Circular Dichroism (CD) and Electronic Circular Dichroism (ECD) for Chiral Analysis

Since this compound possesses a chiral center at the second carbon of the propanol chain, it can exist as two enantiomers. Circular Dichroism (CD) and Electronic Circular Dichroism (ECD) are powerful techniques for studying chiral molecules. These methods measure the differential absorption of left and right circularly polarized light. An ECD spectrum of an enantiomerically pure sample of this compound would show characteristic positive or negative Cotton effects, which are directly related to its absolute configuration. The mirror-image ECD spectrum would be observed for the opposite enantiomer.

Fluorescence Spectroscopy for Photophysical Properties

Fluorescence spectroscopy can be used to investigate the photophysical properties of molecules. The phenyl group in this compound can exhibit fluorescence upon excitation with UV light. A fluorescence spectrum would provide information about the emission wavelength and quantum yield, which are sensitive to the molecular environment and conformation.

Chromatographic Separation and Purity Assessment Methodologies

Chromatographic techniques are essential for the separation of this compound from reaction mixtures and for the assessment of its purity.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are standard methods for determining the purity of the compound. A pure sample would ideally show a single peak in the chromatogram. The presence of impurities would be indicated by additional peaks.

Chiral Chromatography : To separate the enantiomers of this compound, chiral chromatography is the method of choice. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. Both chiral GC and chiral HPLC can be employed for this purpose, allowing for the determination of the enantiomeric excess (ee) of a sample.

Gas Chromatography-Mass Spectrometry (GC-MS) and Olfactometry (GC-MS/O)

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the analysis of semi-volatile compounds like this compound. In GC-MS, the compound is vaporized and separated from other components in a mixture based on its boiling point and affinity for the chromatographic column's stationary phase. As the separated compound elutes from the column, it enters the mass spectrometer, which bombards it with electrons, causing it to fragment in a reproducible manner. This fragmentation pattern, or mass spectrum, serves as a molecular fingerprint, allowing for unambiguous identification. The retention time (the time it takes for the compound to pass through the column) is another key identifier.

Table 1: Illustrative GC-MS Data for this compound This table presents hypothetical data based on the compound's structure for illustrative purposes.

| Parameter | Value | Description |

| Retention Index (DB-5 column) | ~ 1450 - 1550 | A measure of retention time normalized to n-alkanes, aiding in identification across different systems. |

| Key Mass Fragments (m/z) | 105, 91, 77, 45 | The most abundant ions in the mass spectrum. 105: [C8H9]+ (phenylethyl); 91: [C7H7]+ (tropylium); 77: [C6H5]+ (phenyl); 45: [C2H5O]+ (hydroxyethyl). |

| Molecular Ion (M+) | 180 | The mass-to-charge ratio corresponding to the intact molecule. |

| Odor Descriptor (GC-O) | e.g., Faint, floral, rosy | A description of the scent as perceived at the olfactometry port. |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation, identification, and quantification of compounds that may not be suitable for GC due to low volatility or thermal instability. For this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed. In this mode, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is a more polar solvent mixture, such as methanol/water or acetonitrile/water. The compound separates based on its hydrophobicity, with more nonpolar compounds being retained longer on the column.

Detection in HPLC can be achieved using various detectors. Given the presence of a phenyl group in this compound, a UV-Vis detector is highly effective, as the benzene (B151609) ring absorbs ultraviolet light at specific wavelengths (typically around 254 nm). For higher sensitivity and structural confirmation, HPLC can be coupled with a mass spectrometer (LC-MS). This allows for the determination of the molecular weight and provides fragmentation data, similar to GC-MS. The analysis of structurally related compounds, such as 1-phenoxypropan-2-ol, has been successfully demonstrated using HPLC, confirming the suitability of this technique.

Table 2: Exemplar HPLC Method Parameters for this compound Analysis This table outlines typical starting parameters for developing an HPLC method.

| Parameter | Condition | Rationale |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Standard reversed-phase column providing good retention and separation for moderately nonpolar compounds. |

| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) | Common solvent system for RP-HPLC; the ratio can be adjusted to optimize retention time. |

| Flow Rate | 1.0 mL/min | A typical analytical flow rate for a 4.6 mm ID column. |

| Detection | UV at 254 nm | The phenyl group provides strong absorbance at this wavelength, allowing for sensitive detection. |

| Injection Volume | 10 µL | Standard volume for analytical HPLC. |

| Expected Retention Time | 5 - 10 minutes | Dependent on exact conditions, but would elute after more polar impurities and before more nonpolar ones. |

Chiral Chromatographic Techniques for Enantiomeric Purity

The structure of this compound contains a chiral center at the second carbon of the propanol moiety, meaning it can exist as two non-superimposable mirror images, or enantiomers ((R)- and (S)- forms). As enantiomers often exhibit different biological or sensory properties, determining the enantiomeric purity of a sample is critical. Chiral chromatography is the definitive technique for this purpose.

This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for separating a broad range of racemic mixtures. The separation can be performed using either chiral HPLC or chiral GC. In either case, the differential interaction between the enantiomers and the CSP causes one to be retained longer than the other, resulting in two distinct peaks on the chromatogram. The ratio of the areas of these two peaks allows for the precise calculation of the enantiomeric excess (ee) or enantiomeric purity.

Table 3: Hypothetical Chiral HPLC Separation Data for this compound Enantiomers This table illustrates a potential outcome of a chiral separation experiment.

| Parameter | Enantiomer 1 | Enantiomer 2 |

| Retention Time (min) | 12.4 | 14.1 |

| Peak Area | 98,500 | 1,500 |

| Enantiomeric Purity | \multicolumn{2}{c | }{97% ee of Enantiomer 1} |

| Resolution (Rs) | \multicolumn{2}{c | }{> 1.5} |

| CSP Example | Cellulose tris(3,5-dimethylphenylcarbamate) |

Solid-Phase Microextraction (SPME) and Stir Bar Sorptive Extraction (SBSE) for Volatile Analysis

When analyzing this compound at trace levels or in complex matrices such as environmental samples or consumer products, a sample preparation step is required to isolate and concentrate the analyte. Solid-Phase Microextraction (SPME) is a solvent-free, rapid, and sensitive technique ideal for this purpose. SPME utilizes a fused silica (B1680970) fiber coated with a sorbent material. The fiber is exposed to the headspace above a sample or directly immersed in a liquid sample, where volatile and semi-volatile analytes partition onto the fiber coating. After an equilibration period, the fiber is retracted and inserted directly into the hot inlet of a gas chromatograph, where the analytes are thermally desorbed for analysis.

Stir Bar Sorptive Extraction (SBSE) is a related technique that offers even higher sensitivity due to a larger volume of sorbent phase. In SBSE, a magnetic stir bar is coated with a thick layer of polydimethylsiloxane (B3030410) (PDMS). The stir bar is placed in a liquid sample and stirred for a period to allow analytes to partition into the coating. The bar is then removed, dried, and thermally desorbed in a special unit connected to a GC-MS system. Both SPME and SBSE are powerful tools for the volatile and semi-volatile analysis of this compound, enabling its detection at very low concentrations.

Table 4: Comparison of SPME Fiber Coatings for the Extraction of this compound This table provides a qualitative comparison to guide fiber selection.

| Fiber Coating | Abbreviation | Primary Interaction | Suitability for Target Compound |

| Polydimethylsiloxane | PDMS | Nonpolar | Moderate (Suitable for nonpolar part of molecule) |

| Polyacrylate | PA | Polar | Moderate (Suitable for alcohol and ether groups) |

| Divinylbenzene/Carboxen/PDMS | DVB/CAR/PDMS | Mixed (Porous solid) | High (Broad range, good for semi-volatiles) |

| Carboxen/PDMS | CAR/PDMS | Porous solid | Moderate to High (Best for smaller, more volatile compounds) |

Investigation of Derivatives and Analogues of 2 2 Phenylethoxy Propan 1 Ol

Design and Synthesis of Chemically Modified Phenylethoxypropanol Derivatives

The synthesis of chemically modified derivatives of 2-(2-phenylethoxy)propan-1-ol involves a range of standard organic chemistry transformations. These modifications are typically focused on the primary hydroxyl group, the propanol (B110389) backbone, and the aromatic phenyl ring to generate a library of related compounds for further study.

The primary hydroxyl group of this compound is a prime target for chemical modification due to its reactivity. nih.gov Esterification and etherification are two of the most common transformations employed.

Esterification: Esters are commonly synthesized through the Fischer esterification reaction, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, such as concentrated sulfuric acid. chemguide.co.ukmasterorganicchemistry.com This is a reversible process, and to drive the equilibrium towards the product, the alcohol is often used in excess, or water is removed as it is formed. masterorganicchemistry.commasterorganicchemistry.com This method allows for the introduction of a wide variety of acyl groups, thereby modifying the steric and electronic properties of the parent molecule.

Etherification: The synthesis of ethers from the parent alcohol can be achieved through methods like the Williamson ether synthesis. This process typically involves deprotonation of the hydroxyl group with a strong base (e.g., sodium hydride) to form a more nucleophilic alkoxide, which is then reacted with an alkyl halide. This reaction allows for the introduction of various alkyl or aryl groups, altering the compound's lipophilicity and hydrogen bonding capacity. A patent for related substituted propan-2-ol derivatives describes the preparation of ethers by reacting an alcohol salt with an appropriate alkylating agent. google.com

| Derivative Type | General Reaction | Example Reagent (R-X) | Resulting Derivative Name |

|---|---|---|---|

| Ester | Fischer Esterification | Acetic Acid (CH₃COOH) | 2-(2-Phenylethoxy)propan-1-yl acetate |

| Ester | Fischer Esterification | Benzoic Acid (C₆H₅COOH) | 2-(2-Phenylethoxy)propan-1-yl benzoate |

| Ether | Williamson Ether Synthesis | Methyl Iodide (CH₃I) | 1-Methoxy-2-(2-phenylethoxy)propane |

| Ether | Williamson Ether Synthesis | Benzyl (B1604629) Bromide (C₆H₅CH₂Br) | 1-(Benzyloxy)-2-(2-phenylethoxy)propane |

Modifying the three-carbon propanol backbone of this compound allows for the investigation of the spatial relationship between the phenylethoxy moiety and the terminal functional group. Such modifications can include chain elongation or the introduction of new functional groups.

Synthetic strategies for derivatization could involve the oxidation of the primary alcohol to an aldehyde or a carboxylic acid. The resulting aldehyde could serve as a precursor for chain elongation via reactions such as the Wittig reaction or aldol (B89426) condensation, introducing carbon-carbon double bonds or additional hydroxylated carbons. The carboxylic acid derivative could be used to form amides or undergo other transformations. While specific examples for this compound are not prevalent in the literature, these standard synthetic routes are fundamental in medicinal chemistry for probing the importance of chain length and flexibility.

Introducing substituents onto the phenyl ring of the phenylethyl moiety is a classic strategy in medicinal chemistry to modulate a molecule's physicochemical properties. beilstein-archives.org The nature and position of these substituents can significantly alter electronic properties, lipophilicity, and steric profile, which in turn influences how the molecule interacts with biological targets. nih.govresearchgate.net

The effect of a substituent is often quantified by the Hammett constant (σ), which describes its electron-donating (EDG) or electron-withdrawing (EWG) nature. researchgate.net

Electron-Donating Groups (EDGs): Groups like methoxy (B1213986) (-OCH₃) and methyl (-CH₃) increase the electron density of the aromatic ring.

Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂) and halides (-Cl, -F) decrease the ring's electron density. nih.gov

These electronic modifications can influence the pKa of other functional groups in the molecule and affect its ability to participate in electrostatic or hydrogen bonding interactions. Furthermore, substituents directly impact the molecule's lipophilicity (often measured as log D or log P), which is a critical parameter for its distribution and transport in biological systems. nih.gov For instance, adding a halogen or a trifluoromethyl group generally increases lipophilicity. nih.gov

| Substituent (X) | Position | Electronic Effect | General Impact on Lipophilicity |

|---|---|---|---|

| -OCH₃ (Methoxy) | para | Strong EDG | Slight increase |

| -CH₃ (Methyl) | para | Weak EDG | Increase |

| -Cl (Chloro) | para | Weak EWG (Inductive), Weak EDG (Resonance) | Significant increase |

| -CF₃ (Trifluoromethyl) | para | Strong EWG | Significant increase |

| -NO₂ (Nitro) | para | Strong EWG | Slight increase |

Replacing the hydroxyl group with nitrogen-containing functionalities or incorporating other heteroatoms like sulfur creates analogues with distinctly different chemical properties. The synthesis of β-phenylethylamine derivatives is a well-established area of medicinal chemistry. researchgate.net

Amine-Linked Analogues: An amine can be introduced by first converting the primary alcohol into a good leaving group (e.g., a tosylate or mesylate) followed by nucleophilic substitution with ammonia (B1221849) or a primary/secondary amine. An alternative route is the reductive amination of the corresponding aldehyde, which can be synthesized by oxidizing the parent alcohol. The resulting amine analogues introduce a basic center into the molecule, which can be protonated at physiological pH, allowing for the formation of strong ionic interactions.

Other Heteroatom-Containing Analogues: Similarly, sulfur-containing analogues, such as thioethers, can be synthesized by reacting the tosylated alcohol with a thiol. The introduction of different heteroatoms alters bond angles, polarity, and the potential for hydrogen bonding, providing valuable probes for SAR studies.

| Analogue Type | Key Functional Group | Potential Synthetic Route |

|---|---|---|

| Primary Amine | -CH₂NH₂ | Substitution of a tosylate with azide, followed by reduction |

| Secondary Amine | -CH₂NHR | Reductive amination of the corresponding aldehyde with a primary amine |

| Thioether | -CH₂SR | Substitution of a tosylate with a thiol (R-SH) |

| Sulfonamide | -NHSO₂R | Reaction of a primary amine analogue with a sulfonyl chloride |

Structure-Activity Relationship (SAR) Studies in Exploratory Chemical Biology Systems

Structure-Activity Relationship (SAR) studies are essential for deciphering how the chemical structure of a molecule relates to its biological activity. fiveable.me By systematically synthesizing and testing the derivatives described above in exploratory in vitro or non-human models, researchers can identify key structural features, or pharmacophores, that are critical for a desired effect. nih.gov For phenethylamine (B48288) derivatives, SAR studies have shown that modifications to the phenyl ring and substitutions on the ethylamine (B1201723) backbone can drastically alter receptor affinity and selectivity. pharmacy180.comnih.gov

The biological activity of a compound is governed by its interactions with a molecular target, such as a protein receptor or an enzyme active site. nih.govscilit.com The design of derivatives for SAR studies is based on principles aimed at systematically probing these molecular interactions. nih.gov

Key molecular interactions include:

Hydrogen Bonds: The hydroxyl group of the parent compound is a potent hydrogen bond donor and acceptor. Converting it to an ester removes the donor capability, while an ether retains the acceptor capability. Amine analogues introduce new hydrogen bonding possibilities. nih.gov

Hydrophobic Interactions: The phenyl ring and the alkyl backbone are key hydrophobic regions. Increasing the size of the alkyl chain or adding lipophilic substituents to the phenyl ring can enhance hydrophobic interactions with nonpolar pockets in a binding site. nih.gov

π-π Stacking and Cation-π Interactions: The aromatic phenyl ring can interact with other aromatic residues (e.g., phenylalanine, tyrosine) in a protein target via π-π stacking. If an amine derivative becomes protonated, it can engage in favorable cation-π interactions with the electron-rich face of an aromatic ring.

Steric Effects: The size and shape of the molecule must be complementary to the binding site. youtube.com Derivatization with bulky groups can introduce steric hindrance that prevents optimal binding, providing information about the size and shape of the target's active site.

By observing how the activity changes with each structural modification, a model of the ligand-receptor or enzyme-substrate interaction can be constructed. nih.govbionity.com For example, if placing a bulky substituent at the para position of the phenyl ring abolishes activity while a small substituent is tolerated, it suggests the presence of a confined binding pocket in that region. Computational tools like molecular docking can further refine these models by predicting the binding poses of different analogues. nih.govmdpi.com

| Functional Group | Potential Interaction Type | Role in Binding |

|---|---|---|

| -OH (Hydroxyl) | Hydrogen Bond | Donor and Acceptor |

| -O- (Ether) | Hydrogen Bond | Acceptor |

| Phenyl Ring | Hydrophobic, π-π Stacking | Occupies nonpolar pocket, interacts with aromatic residues |

| -NH₂ (Primary Amine) | Hydrogen Bond, Ionic (as -NH₃⁺) | Donor, interacts with anionic residues |

| -C=O (Ester Carbonyl) | Hydrogen Bond, Dipole-Dipole | Acceptor |

Impact of Stereochemistry on Molecular Recognition and Reactivity

The three-dimensional arrangement of atoms in a molecule, known as stereochemistry, plays a pivotal role in its biological activity and chemical behavior. For derivatives and analogues of this compound, the presence of a chiral center at the second carbon of the propan-1-ol backbone means that the compound can exist as two non-superimposable mirror images, or enantiomers: the (R)- and (S)-enantiomers. This chirality is a critical determinant in how these molecules interact with other chiral entities, such as biological receptors and enzymes, and how they behave in stereoselective chemical reactions.

Molecular Recognition: The Basis of Stereospecificity

Molecular recognition refers to the specific interaction between two or more molecules through non-covalent forces like hydrogen bonding, electrostatic interactions, and van der Waals forces. In biological systems, receptors and enzymes are themselves chiral macromolecules, creating a chiral environment. This inherent chirality of biological targets leads to diastereomeric interactions with the enantiomers of a chiral ligand, resulting in different binding affinities and, consequently, varied physiological responses.

The "three-point attachment model" is a classical concept used to explain how a chiral molecule is recognized by a chiral receptor. For a molecule to be distinguished from its mirror image by a receptor, it must have at least three points of interaction. If one enantiomer can achieve a perfect three-point fit with the receptor's binding site, its mirror image, with the same three interaction points, will not be able to align in the same way, leading to a weaker or non-existent interaction.

One relevant example is carvedilol, a non-selective β-blocker that also possesses α1-blocking activity. Carvedilol contains a 2-ethoxyphenylethoxy moiety attached to the basic nitrogen. Its enantiomers exhibit distinct but complementary activities: the (S)-enantiomer is responsible for both α- and β-adrenergic receptor blockade, whereas the (R)-form is a pure α1-antagonist. This demonstrates how stereochemistry can dictate not only the potency but also the pharmacological profile of a drug.

Detailed Research Findings on Analogous Compounds

While direct experimental data for this compound is scarce, research on closely related aryloxypropanolamine derivatives provides valuable insights. A study on the stereoisomers of GP-88, a propafenone-type modulator of multidrug resistance, revealed that isomers with different configurations at the chiral center in the propanolamine (B44665) side chain showed statistically different P-glycoprotein (PGP)-inhibitory activity researchgate.net. Generally, the (R)-configured isomers were found to be approximately twice as active as the (S)-isomers in this particular biological system researchgate.net. This finding highlights that the direction of stereochemical influence (i.e., whether R or S is more active) is target-dependent.

The following table summarizes the differential activity observed for the stereoisomers of GP-88.

| Compound | Stereochemistry | PGP-Inhibitory Activity (Relative) |

| GP-88 Isomer 1 | (R) | ~2 |

| GP-88 Isomer 2 | (S) | 1 |

This table is generated based on the qualitative findings of the cited research and is for illustrative purposes.

Impact of Stereochemistry on Reactivity

The stereochemistry of a molecule also significantly influences its chemical reactivity, particularly in reactions involving chiral reagents or catalysts, or when the reaction proceeds through a stereochemically defined transition state.

Stereoselective Reactions:

In a stereoselective reaction, one stereoisomer is formed or consumed preferentially over another. For derivatives of this compound, reactions at or adjacent to the chiral center can exhibit stereoselectivity. For example, enzymatic reactions are often highly stereoselective. Lipases, a class of enzymes, are frequently used for the kinetic resolution of racemic alcohols. In such a resolution, one enantiomer of the alcohol reacts much faster with an acyl donor to form an ester, leaving the unreacted, slower-reacting enantiomer in high enantiomeric excess.

Stereospecific Reactions:

A stereospecific reaction is one in which the stereochemistry of the starting material dictates the stereochemistry of the product. A classic example is the SN2 (bimolecular nucleophilic substitution) reaction, which proceeds with inversion of configuration at the chiral center. If, for instance, a derivative of (R)-2-(2-phenylethoxy)propan-1-ol were to undergo an SN2 reaction at the chiral carbon, the product would have the (S)-configuration.

The synthesis of enantiomerically pure derivatives of this compound often relies on these principles. Chiral starting materials can be used in a "chiral pool" synthesis, where the desired stereochemistry is already present in the initial molecule. Alternatively, asymmetric synthesis can be employed to create the chiral center with a preference for one enantiomer.

While specific reactivity data for this compound is not extensively reported, the general principles of stereoselective and stereospecific reactions are fundamental to understanding its chemical behavior and that of its derivatives.

Future Directions and Emerging Research Paradigms for 2 2 Phenylethoxy Propan 1 Ol

Development of Highly Efficient and Atom-Economical Synthetic Pathways

A primary objective in modern synthetic chemistry is the development of processes that are not only high-yielding but also environmentally benign. Atom economy is a key concept in this endeavor, focusing on maximizing the incorporation of reactant atoms into the final product, thereby minimizing waste. primescholars.com For the synthesis of 2-(2-phenylethoxy)propan-1-ol, future research will concentrate on moving away from classical methods that may generate significant byproducts towards more atom-economical alternatives.

Key research thrusts will include:

Direct Catalytic Etherification: Investigating catalytic systems that enable the direct coupling of 2-phenylethanol (B73330) with propylene (B89431) oxide or a related C3 building block. This would circumvent the need for stoichiometric activating agents and reduce salt waste streams typical of traditional Williamson ether syntheses.

Reductive Etherification: Exploring one-pot reductive coupling reactions of a phenylethoxy-containing precursor with a propanal or acetone (B3395972) derivative, which can offer high atom economy if the reducing agent is catalytic or can be regenerated.

| Parameter | Traditional Williamson Ether Synthesis | Hypothetical Atom-Economical Catalytic Route |

|---|---|---|

| Reactants | Sodium 2-phenylethoxide, 2-chloropropan-1-ol | 2-Phenylethanol, Propylene Oxide |

| Byproducts | Sodium Chloride (NaCl) | Minimal to none |

| Atom Economy | Relatively low due to salt formation | Potentially approaching 100% |

| Environmental Impact | Generation of salt waste, use of stoichiometric base | Reduced waste, catalytic reagents |

Integration of Machine Learning and AI in Molecular Design and Property Prediction

The intersection of artificial intelligence (AI) and chemistry is creating new possibilities for accelerated discovery and optimization. csic.esrsc.org For this compound, machine learning (ML) models can be employed to navigate the vast chemical space and predict the properties of related molecules.

Emerging research applications include:

De Novo Molecular Design: Utilizing generative models to design novel analogues of this compound with tailored properties, such as specific fragrance profiles, solubility characteristics, or biological activities. csic.esethz.ch These models can generate new chemical entities that a human chemist might not have conceptualized.

Property Prediction: Training ML algorithms on existing datasets to predict key physicochemical properties (e.g., boiling point, vapor pressure, viscosity) and sensory characteristics (e.g., odor profile and intensity) for virtual libraries of related ether-alcohols. github.io This in silico screening can prioritize the synthesis of the most promising candidates, saving significant time and resources.

Reaction Optimization: Employing AI to optimize reaction conditions for the synthesis of this compound. By analyzing the outcomes of a matrix of experiments, machine learning algorithms can identify the optimal temperature, pressure, catalyst loading, and reaction time to maximize yield and purity.

| Application Area | Machine Learning Technique | Potential Outcome |

|---|---|---|

| Molecular Design | Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs) | Discovery of novel fragrance molecules with enhanced properties. |

| Property Prediction | Quantitative Structure-Activity Relationship (QSAR), Artificial Neural Networks | Accurate prediction of odor profiles and physicochemical properties. rsc.org |

| Synthesis Optimization | Bayesian Optimization, Reinforcement Learning | Identification of optimal reaction conditions for higher yields and purity. |

Exploration of Novel Catalytic Systems for Targeted Transformations

Catalysis is at the heart of efficient and selective chemical synthesis. Future research will focus on discovering and developing novel catalysts that can facilitate the synthesis and transformation of this compound under milder, more sustainable conditions.

Areas of interest for catalytic innovation include:

Homogeneous Catalysis: The development of well-defined, soluble transition metal catalysts (e.g., based on iron, nickel, or copper) for the precise formation of the ether linkage. nih.govnih.gov These catalysts can offer high selectivity and activity under mild reaction conditions.

Heterogeneous Catalysis: The design of solid-supported catalysts, such as zeolites, metal-organic frameworks (MOFs), or functionalized polymers. These materials can simplify product purification, allow for catalyst recycling, and are well-suited for continuous flow processes.

Biocatalysis: The use of enzymes (e.g., etherases, lipases, or engineered variants) to catalyze the formation of this compound. Biocatalysis can offer exceptional selectivity (including stereoselectivity) and operates under environmentally friendly aqueous conditions.

Phase-Transfer Catalysis: The application of phase-transfer catalysts to facilitate reactions between immiscible reactants, which is particularly relevant for etherification reactions involving an aqueous phase and an organic phase. semanticscholar.org

| Catalyst Type | Potential Advantages | Research Focus |

|---|---|---|

| Homogeneous Transition Metal | High activity and selectivity, mild conditions. | Development of catalysts based on earth-abundant metals. |

| Heterogeneous Solid-State | Easy separation, reusability, suitability for flow chemistry. | Design of porous materials with tailored active sites. |

| Biocatalysts (Enzymes) | High selectivity, green reaction conditions, potential for chirality control. | Enzyme screening and protein engineering for enhanced activity. |

| Phase-Transfer Catalysts | Facilitates reactions between different phases, reduces need for harsh solvents. | Design of new catalysts with improved efficiency and recyclability. semanticscholar.org |

Mechanistic Investigations of Undiscovered Chemical Transformations

A deep understanding of reaction mechanisms is crucial for optimizing existing transformations and discovering new ones. Future work will involve detailed mechanistic studies of the formation and potential subsequent reactions of this compound.

Key areas for mechanistic investigation are:

Computational Modeling: Using Density Functional Theory (DFT) and other computational methods to map out the potential energy surfaces of synthetic routes. researchgate.netresearchgate.net This can help to identify the most likely reaction pathways, elucidate the structures of transition states, and predict the influence of catalysts and substituents.

Kinetic Studies: Performing detailed kinetic analyses to determine reaction orders, activation energies, and the rate-determining steps of key synthetic reactions. clockss.org This information is vital for process optimization and scale-up.

Spectroscopic Analysis: Employing in-situ spectroscopic techniques, such as ReactIR (Infrared Spectroscopy) and NMR (Nuclear Magnetic Resonance) spectroscopy, to monitor the concentration of reactants, intermediates, and products in real-time. This can provide direct evidence for proposed reaction intermediates and pathways.

Isotope Labeling Studies: Using isotopically labeled reactants (e.g., with deuterium (B1214612) or carbon-13) to trace the fate of specific atoms throughout a reaction, providing unambiguous information about bond-forming and bond-breaking events.

| Technique | Information Gained |

|---|---|

| Density Functional Theory (DFT) | Transition state structures, reaction energy profiles, electronic effects. |

| Kinetic Analysis | Reaction rates, rate laws, activation parameters. |

| In-situ Spectroscopy (IR, NMR) | Identification and monitoring of reaction intermediates. |

| Isotope Labeling | Confirmation of bond connectivity changes and reaction pathways. |

Applications in Flow Chemistry and Automated Chemical Synthesis Platforms

Flow chemistry, where reactions are performed in continuous streams within a network of tubes or microreactors, offers numerous advantages over traditional batch processing. researchgate.netnih.gov The application of this technology to the synthesis of this compound is a significant area for future research and development.

The integration of flow chemistry will likely focus on:

Enhanced Safety and Control: Flow reactors allow for superior control over reaction parameters such as temperature and pressure, due to their high surface-area-to-volume ratio. This enables the safe use of highly reactive intermediates and exothermic reactions. researchgate.netnih.gov

Scalability and Reproducibility: Scaling up a flow process involves running the system for a longer duration or using parallel reactors, rather than moving to larger, potentially more hazardous batch reactors. This leads to greater consistency and reproducibility between batches.

Multi-step Synthesis: The modular nature of flow chemistry allows for the "telescoping" of multiple reaction steps into a single, continuous process without the need for intermediate isolation and purification. mdpi.combeilstein-journals.org This can dramatically improve the efficiency of a synthetic sequence.

Automation and Data Integration: Automated flow synthesis platforms can be integrated with real-time analytical tools and machine learning algorithms to enable self-optimizing processes, accelerating the discovery of optimal reaction conditions and the production of material on demand. researchgate.net

| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Heat Transfer | Limited by vessel size | Highly efficient |

| Safety | Potential for thermal runaway in large volumes | Inherently safer due to small reaction volumes |

| Scalability | Challenging, requires process re-optimization | Straightforward (scaling out or numbering up) |

| Process Control | Less precise control over parameters | Precise control over temperature, pressure, and residence time |

Q & A

Q. What are the recommended synthetic routes for 2-(2-Phenylethoxy)propan-1-ol, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis of this compound can be approached via etherification or nucleophilic substitution. A plausible route involves reacting propan-1-ol derivatives with phenylethyl bromide under basic conditions (e.g., NaH or K₂CO₃ in DMF) to form the ether linkage. For example:

- Step 1: Activate the hydroxyl group of propan-1-ol using a base.

- Step 2: React with 2-phenylethyl bromide at 60–80°C for 12–24 hours .

- Step 3: Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or fractional distillation.

Key Variables:

- Catalyst: Base choice impacts reaction rate and side-product formation (e.g., NaH may generate H₂ gas, requiring inert conditions).

- Solvent: Polar aprotic solvents (DMF, THF) enhance nucleophilicity but may require post-reaction removal .

- Temperature: Elevated temperatures accelerate kinetics but risk decomposition of heat-sensitive intermediates.

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Characterization should combine spectroscopic and chromatographic methods:

- NMR Spectroscopy: Confirm ether linkage (δ 3.4–3.8 ppm for -O-CH₂- groups) and aromatic protons (δ 6.8–7.4 ppm) .

- HPLC-MS: Assess purity (>98%) and detect trace impurities (e.g., unreacted phenylethyl bromide) using C18 columns and ESI+ ionization .

- FT-IR: Identify hydroxyl (-OH stretch at 3200–3600 cm⁻¹) and ether (C-O-C at 1100–1250 cm⁻¹) functional groups .

Common Pitfalls:

- Residual solvents (e.g., DMF) may co-elute in HPLC; use vacuum drying or lyophilization to mitigate.

- Stereochemical purity requires chiral chromatography if enantiomers are present .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved, and what chiral catalysts are effective?

Methodological Answer: Enantioselective synthesis necessitates chiral catalysts or auxiliaries. A promising approach involves:

- Chiral Ligands: Use (R)-BINAP or Jacobsen catalysts to induce asymmetry during ether bond formation .

- Kinetic Resolution: Employ lipases (e.g., Candida antarctica) to selectively hydrolyze one enantiomer from a racemic mixture .

Q. How do conflicting solubility data for this compound in aqueous vs. organic phases arise, and how can they be resolved?

Methodological Answer: Discrepancies in solubility often stem from:

- pH Effects: Protonation of the hydroxyl group enhances water solubility (logP ~1.5 at pH 7 vs. ~2.8 at pH 2) .

- Temperature: Solubility in hexane increases from 5 g/L at 25°C to 22 g/L at 60°C .

Resolution Strategy:

- Conduct phase-solubility studies using shake-flask methods with HPLC quantification.

- Apply Hansen Solubility Parameters (HSPs) to predict compatibility with solvents like ethyl acetate or dichloromethane .

Q. What strategies mitigate degradation of this compound under oxidative or thermal stress?

Methodological Answer: Degradation pathways include:

- Oxidation: Hydroxyl group oxidation to ketones under aerobic conditions.

- Thermal Cleavage: Ether bond breakage above 150°C .

Mitigation Approaches:

Q. How can computational modeling predict the biological activity of this compound derivatives?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina to simulate binding to targets like cyclooxygenase (COX-2) or GABA receptors .

- QSAR Models: Corrogate substituent effects (e.g., electron-withdrawing groups on phenyl rings) with bioactivity using Random Forest algorithms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.